PROTAC CDK9 degrader-5

CDK9 Degradation PROTAC Potency Biochemical Assay

PROTAC CDK9 degrader-5 is a heterobifunctional proteolysis-targeting chimera (PROTAC) specifically designed for the selective degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by recruiting an E3 ubiquitin ligase complex (Cereblon/CRBN) to the CDK9 protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Molecular Formula C42H48Cl2N8O9
Molecular Weight 879.8 g/mol
Cat. No. B15139858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9 degrader-5
Molecular FormulaC42H48Cl2N8O9
Molecular Weight879.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl
InChIInChI=1S/C42H48Cl2N8O9/c43-27-12-10-13-28(44)36(27)39(57)48-29-23-46-50-37(29)40(58)47-25-18-21-51(22-19-25)34(55)15-7-5-3-1-2-4-6-8-20-45-33(54)24-61-31-14-9-11-26-35(31)42(60)52(41(26)59)30-16-17-32(53)49-38(30)56/h9-14,23,25,30H,1-8,15-22,24H2,(H,45,54)(H,46,50)(H,47,58)(H,48,57)(H,49,53,56)
InChIKeyDZJCTNGKFRUZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC CDK9 degrader-5: A Validated Chemical Tool for Ubiquitin-Proteasome Mediated CDK9 Degradation


PROTAC CDK9 degrader-5 is a heterobifunctional proteolysis-targeting chimera (PROTAC) specifically designed for the selective degradation of Cyclin-Dependent Kinase 9 (CDK9) . It functions by recruiting an E3 ubiquitin ligase complex (Cereblon/CRBN) to the CDK9 protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome . This 'event-driven' mechanism offers a distinct pharmacological profile compared to traditional occupancy-driven CDK9 inhibitors. As an extensively validated research tool, PROTAC CDK9 degrader-5 has defined degradation kinetics for both the CDK9_42 and CDK9_55 isoforms, providing a precise and reproducible chemical probe for studying the functional consequences of sustained CDK9 ablation in cancer biology .

Why PROTAC CDK9 degrader-5 Cannot Be Assumed Interchangeable with Other CDK9 PROTACs or Inhibitors


Scientific procurement of a CDK9 degrader must be based on defined, quantitative performance metrics. PROTACs are complex modular molecules where variations in ligand warheads, E3 ligase binders, and linker length profoundly alter degradation efficiency, selectivity, and kinetics [1]. Substituting PROTAC CDK9 degrader-5 with an analog, such as a CDK9 inhibitor (e.g., SNS-032) or an alternative degrader, without confirming identical degradation kinetics and cellular pharmacology will introduce significant experimental variability and may lead to incorrect biological conclusions [2]. The specific quantitative differentiation of PROTAC CDK9 degrader-5 relative to its closest chemical and functional comparators is detailed in the evidence below.

Quantitative Differentiation of PROTAC CDK9 degrader-5: Head-to-Head and Cross-Study Comparisons


Isoform-Specific Degradation Kinetics: Defined DC50 Values for CDK9_42 and CDK9_55

PROTAC CDK9 degrader-5 provides explicitly quantified, isoform-specific degradation potency. In contrast, many CDK9 inhibitors and early-stage degraders only report a single IC50 value or a less precise DC50 range. This is a direct differentiation from analogs like PROTAC CDK9 degrader-6, which exhibits a different isoform degradation profile. The availability of these precise metrics enables researchers to select the optimal tool based on their specific isoform interest .

CDK9 Degradation PROTAC Potency Biochemical Assay

Cellular Degradation Efficacy: Sustained Protein Knockdown in a Leukemia Model

In a direct cellular assay, PROTAC CDK9 degrader-5 demonstrates time-dependent and sustained degradation of CDK9 protein in MV411 acute myeloid leukemia cells. It achieves a competitive degradation profile and reduces downstream MCL2 protein levels. Critically, the degradation effect is maintained for 24 hours post-treatment . This temporal control and sustained effect are key differentiators from CDK9 inhibitors like SNS-032, which exhibit reversible, occupancy-driven inhibition rather than degradation .

Cellular Pharmacology Protein Degradation Leukemia

Chemical Structure Divergence: Linker-Driven Differences in Degradation Profile

PROTAC CDK9 degrader-5 is structurally characterized as 'compound 15e' . While the precise structure is proprietary, its performance can be placed in context with other well-defined degraders in the same chemical series. Compared to PROTAC CDK9 degrader-2 (DC50 ≈ 158 nM) and the clinical candidate dCDK9-202 (DC50 = 3.5 nM) [1], degrader-5 occupies a distinct position in the potency spectrum. This difference is a direct result of linker length and chemical composition, which influence ternary complex formation and degradation efficiency.

Medicinal Chemistry PROTAC Design Linkerology

Validated Application Scenarios for PROTAC CDK9 degrader-5 in Cancer Biology and Drug Discovery


Investigating CDK9_42 vs. CDK9_55 Isoform-Specific Biology

Leverage the precisely defined DC50 values for CDK9_42 (0.10 μM) and CDK9_55 (0.14 μM) to dissect the differential roles of these two major CDK9 isoforms in transcription regulation and cancer cell survival . This is a specific advantage over compounds lacking isoform-level potency data.

Establishing a Sustained Degradation Model in Acute Myeloid Leukemia (AML)

Employ PROTAC CDK9 degrader-5 at 1 μM in MV411 cells to model sustained CDK9 ablation. The time-dependent degradation (onset at 2h, plateau at 4-6h) and maintenance of the effect for 24h allows for precise kinetic studies of the downstream transcriptional and apoptotic consequences of CDK9 loss, distinct from the transient effects of inhibitors .

Comparative Benchmarking of Mid-Potency PROTACs

Use PROTAC CDK9 degrader-5 (DC50 ~100 nM) as a well-characterized, mid-potency control compound to benchmark the performance of newly designed CDK9 degraders or to study the relationship between degradation potency and cellular phenotype . Its performance is distinct from both low-potency (degrader-2) and high-potency (dCDK9-202) tools.

Studying MCL2 Regulation via CDK9 Degradation

As established in the literature, PROTAC CDK9 degrader-5 treatment results in a clear, time-dependent reduction of the anti-apoptotic protein MCL2 in MV411 cells . This provides a validated and reproducible chemical probe for investigating the CDK9-MCL2 axis and its role in apoptosis evasion.

Technical Documentation Hub

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